4-(4-Fluoro-2-nitrophenoxy)benzoic acid
Overview
Description
“4-(4-Fluoro-2-nitrophenoxy)benzoic acid” is a chemical compound . It has a molecular formula of C13H8FNO5 .
Synthesis Analysis
The synthesis of “4-(4-Fluoro-2-nitrophenoxy)benzoic acid” involves a mixture of 4-fluoro-2-nitro-benzonitrile suspended in HBr. This mixture is heated at 130 °C for 6.5 hours. After cooling to room temperature, water is added and the resulting precipitate is washed with water and hexane to afford the title compound .Molecular Structure Analysis
The molecular structure of “4-(4-Fluoro-2-nitrophenoxy)benzoic acid” contains a total of 28 atoms; 8 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, and 1 Fluorine atom . It also contains 21 non-H bond(s), 15 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 nitro group(s) (aromatic), 1 hydroxyl group(s), and 1 ether(s) (aromatic) .Physical And Chemical Properties Analysis
“4-(4-Fluoro-2-nitrophenoxy)benzoic acid” is a white to light yellow crystal powder . The average mass is 277.205 Da and the monoisotopic mass is 277.038666 Da .Scientific Research Applications
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Fluoro-modified Nucleic Acids : The unique physical properties of a fluorine atom allow for fluoro-modifications in nucleic acids, which offer striking biophysical and biochemical features. This significantly extends the breadth and depth of biological applications of nucleic acids .
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Photocatalytic Technology : Photocatalytic technology has shown great potential as a low-cost, environmentally-friendly, and sustainable technology. It has become a hot research topic in recent years .
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Quantum Internet : Quantum internet is a network that could allow information to be exchanged while encoded in quantum states. Experiments have generated quantum entanglement over optical fibers across three real cities, marking progress towards networks that could have revolutionary applications .
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Infrastructure Sealing : A team of researchers used research on fossilizing techniques to create a new method for sealing cracks and fractures in rocks and bedrock using a ‘concretion-forming resin’. This innovative technique has applications in a wide range of industries, from tunnel construction to long-term underground storage of hazardous materials .
Safety And Hazards
This chemical is considered hazardous. It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .
properties
IUPAC Name |
4-(4-fluoro-2-nitrophenoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO5/c14-9-3-6-12(11(7-9)15(18)19)20-10-4-1-8(2-5-10)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCOHDGCNCKNQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-2-nitrophenoxy)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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